molecular formula C9H11Br2NO B11794538 3,4-Dibromo-1-(1-cyclopropylethyl)-1H-pyrrol-2(5H)-one

3,4-Dibromo-1-(1-cyclopropylethyl)-1H-pyrrol-2(5H)-one

Cat. No.: B11794538
M. Wt: 309.00 g/mol
InChI Key: MRWMQSHWVLOJHQ-UHFFFAOYSA-N
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Description

3,4-Dibromo-1-(1-cyclopropylethyl)-1H-pyrrol-2(5H)-one ( 1706429-09-5) is a brominated pyrrolone derivative of interest in medicinal chemistry and organic synthesis. The compound features a molecular formula of C 9 H 11 Br 2 NO and a molecular weight of 309.00 g/mol . Its structure is characterized by a pyrrol-2(5H)-one scaffold substituted with two bromine atoms at the 3 and 4 positions, and a 1-cyclopropylethyl group at the nitrogen atom. Pyrrole-based structures are a significant class of nitrogen heterocycles frequently explored for their biological potential . The unsaturated dibromo motif present in related compounds is known to act as a covalent ligand for thiol groups, enabling the labeling of cysteine residues in proteins and peptides . This reactive characteristic makes such dibromo-pyrrolone derivatives valuable as chemical biology tools and bifunctional linkers for bioconjugation. Furthermore, the broader class of pyrrole derivatives is under continuous investigation for developing new antibacterial agents, highlighting the relevance of this scaffold in addressing the challenge of antimicrobial resistance . The 1-cyclopropylethyl substituent may influence the compound's lipophilicity and steric profile, potentially fine-tuning its properties for specific research applications. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H11Br2NO

Molecular Weight

309.00 g/mol

IUPAC Name

3,4-dibromo-1-(1-cyclopropylethyl)-2H-pyrrol-5-one

InChI

InChI=1S/C9H11Br2NO/c1-5(6-2-3-6)12-4-7(10)8(11)9(12)13/h5-6H,2-4H2,1H3

InChI Key

MRWMQSHWVLOJHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)N2CC(=C(C2=O)Br)Br

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Alkylating Agent : 1-Bromo-1-cyclopropylethane or its tosylate derivative.

  • Base : Sodium hydride (NaH\text{NaH}) or potassium carbonate (K2CO3\text{K}_2\text{CO}_3) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Temperature : 0°C to room temperature, with gradual warming to 50°C for 8–12 hours.

The reaction proceeds via deprotonation of the pyrrolone nitrogen, followed by an SN2\text{S}_\text{N}2 mechanism. Steric hindrance from the cyclopropylethyl group necessitates extended reaction times to maximize yields (typically 60–75%).

Challenges and Optimization

  • Competing O-Alkylation : The carbonyl oxygen can act as a nucleophile, forming undesired O-alkylated byproducts. Using polar aprotic solvents like DMF suppresses this pathway.

  • Purification : Column chromatography with ethyl acetate/hexane (3:7) effectively separates the N-alkylated product from unreacted starting material.

Regioselective Dibromination at C3 and C4

Electrophilic bromination of the alkylated pyrrolone introduces bromine atoms at positions 3 and 4. The carbonyl group at C2 directs electrophiles to the α-positions (C3 and C4) due to its electron-withdrawing effect.

N-Bromosuccinimide (NBS) with Lewis Acids

  • Catalyst : Iron(III) chloride (FeCl3\text{FeCl}_3, 0.1equiv0.1 \, \text{equiv}) in acetonitrile at 25°C.

  • Advantages : Improved regioselectivity and reduced side reactions compared to Br2\text{Br}_2.

Alternative Synthetic Routes

One-Pot Alkylation-Bromination

A streamlined approach combines N-alkylation and bromination in a single reactor. For example, treating pyrrol-2(5H)-one with 1-cyclopropylethyl bromide and Br2\text{Br}_2 in the presence of NaH\text{NaH} reduces purification steps but lowers overall yield (50–60%) due to competing side reactions.

Metal-Catalyzed Cross-Coupling

Recent advancements utilize palladium catalysts to introduce bromine atoms post-alkylation. For instance, Suzuki-Miyaura coupling with diboron reagents selectively functionalizes the pyrrole ring, though this method remains experimental for this specific compound.

Characterization and Quality Control

Successful synthesis is confirmed through spectroscopic and chromatographic analyses:

Technique Key Data
$$ ^1\text{H NMR} δ 1.10–1.30 (m, cyclopropyl CH2_2), δ 4.20 (q, N-CH2_2), δ 6.50 (s, H5)
$$ ^{13}\text{C NMR} δ 175.8 (C=O), δ 115.2 (C3-Br), δ 113.9 (C4-Br), δ 28.5 (cyclopropyl C)
HPLC Retention time: 8.2 min (C18 column, 70:30 MeOH/H2_2O)

Industrial-Scale Considerations

Large-scale production (≥10 g) requires modifications to laboratory protocols:

  • Solvent Recovery : Distillation of THF and acetic acid for reuse reduces costs.

  • Flow Chemistry : Continuous flow systems minimize exothermic risks during bromination .

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-1-(1-cyclopropylethyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding a less substituted pyrrole.

    Oxidation Reactions: The pyrrole ring can be oxidized under certain conditions to form pyrrolinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium amide or potassium thiolate in polar aprotic solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Various substituted pyrroles depending on the nucleophile used.

    Reduction: Less substituted pyrroles or fully dehalogenated pyrroles.

    Oxidation: Pyrrolinones or other oxidized pyrrole derivatives.

Scientific Research Applications

Biological Activities

Recent studies have highlighted several pharmacological properties associated with pyrrole derivatives, including:

  • Antimicrobial Activity : Pyrrole derivatives have shown significant antimicrobial properties against various bacterial strains. For example, derivatives similar to 3,4-Dibromo-1-(1-cyclopropylethyl)-1H-pyrrol-2(5H)-one have been tested against pathogens like Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition of bacterial growth .
  • Anti-inflammatory Effects : Research indicates that certain pyrrole-based compounds can inhibit pro-inflammatory cytokine production and reduce inflammation in cellular models. This suggests potential therapeutic applications in treating inflammatory diseases .
  • Analgesic Properties : Some studies have reported that pyrrole derivatives exhibit analgesic effects comparable to traditional pain relievers, such as aspirin and morphine. This opens avenues for developing new pain management therapies .

Material Science Applications

Beyond biological applications, 3,4-Dibromo-1-(1-cyclopropylethyl)-1H-pyrrol-2(5H)-one may also find utility in material science:

  • Polymer Chemistry : The unique structural features of this compound can be exploited to synthesize novel polymers with enhanced properties. Such materials may exhibit improved thermal stability or electrical conductivity due to the presence of bromine substituents, which can influence the polymer's electronic properties .

Case Studies and Research Findings

Several case studies illustrate the diverse applications of this compound:

Study ReferenceFocus AreaKey Findings
Antimicrobial ActivitySignificant inhibition against multiple bacterial strains.
Analgesic PropertiesComparable analgesic effects to aspirin and morphine in animal models.
Material SciencePotential for use in synthesizing advanced polymers with enhanced properties.

Mechanism of Action

The mechanism of action of 3,4-Dibromo-1-(1-cyclopropylethyl)-1H-pyrrol-2(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms and the cyclopropylethyl group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

5-(sec-Butyl)-4-hydroxy-3-(2-oxo-2H-chromen-4-yl)-1H-pyrrol-2(5H)-one (PubChem CID: 164182077)

  • Substituents : 4-hydroxy, 3-coumarin, 5-sec-butyl groups.
  • Key Features : Coumarin moiety enables π-π stacking interactions; hydroxy group enhances hydrogen bonding.
  • Synthesis : Prepared via methods detailed in literature, with confirmed DHODH (dihydroorotate dehydrogenase) inhibition activity .
  • Comparison : Unlike the target compound, this analog lacks bromine but incorporates a coumarin scaffold, which broadens its biological activity profile. The hydroxyl group improves aqueous solubility, whereas the target compound’s bromine atoms may favor membrane permeability.

3,4,5-Triphenyl-1-(pyridin-2-ylmethyl)-1H-pyrrol-2(5H)-one

  • Substituents : 3,4,5-triphenyl, N-pyridin-2-ylmethyl.
  • Key Features : Aromatic phenyl groups enhance stability; pyridylmethyl substituent introduces basicity.
  • Synthesis: Rhodium-catalyzed cyclopropenone ring expansion, yielding 80% isolated product .
  • Comparison : The target compound’s cyclopropylethyl group introduces steric strain absent in this analog. Bromination at positions 3 and 4 may increase electrophilicity compared to phenyl-substituted derivatives.

5-Hydroxy-1-isopropyl-3,4-dimethyl-1H-pyrrol-2(5H)-one (CAS 402747-02-8)

  • Substituents : 5-hydroxy, 3,4-dimethyl, 1-isopropyl.
  • Key Features : Hydroxy and methyl groups dominate; molecular weight = 169.22 g/mol.
  • Physicochemical Data: Limited solubility and stability data available .
  • Comparison : The absence of bromine reduces molecular weight (~169 vs. ~325–340 g/mol for the target compound). Hydroxy and methyl groups likely improve solubility but reduce halogen-specific reactivity.

4-Bromo-pyrazolones (e.g., 4-bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one)

  • Substituents : 4-bromo, aryl groups (e.g., chlorophenyl, trifluoromethylphenyl).
  • Synthesis : Direct bromination via Procedure A3; LC/MS m/z 301–305 .
  • Comparison: Though pyrazolones differ in core structure from pyrrolones, bromination at analogous positions highlights shared reactivity trends. The target compound’s dual bromination may enhance steric and electronic effects compared to mono-brominated pyrazolones.

Biological Activity

3,4-Dibromo-1-(1-cyclopropylethyl)-1H-pyrrol-2(5H)-one, a compound with the CAS number 1706429-09-5, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₁Br₂NO
  • Molecular Weight : 309.00 g/mol
  • Purity : Typically around 97% in commercial preparations .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of dibromo pyrroles. For instance, compounds similar to 3,4-dibromo derivatives have shown significant activity against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) for related compounds often falls below 100 µg/mL, indicating strong efficacy .

The biological activity of dibromo pyrroles is hypothesized to involve:

  • Inhibition of Enzyme Activity : These compounds may inhibit key enzymes involved in metabolic pathways of pathogens.
  • Disruption of Cell Membrane Integrity : Similar structures have been shown to disrupt the integrity of microbial cell membranes, leading to cell lysis.

Study on Antifungal Activity

A study investigated the antifungal properties of dibromo pyrroles, including 3,4-dibromo-1-(1-cyclopropylethyl)-1H-pyrrol-2(5H)-one. The results indicated that these compounds exhibited antifungal activity against Candida albicans and Aspergillus species with MIC values ranging from 0.5 to 2 µg/mL. The mechanism was attributed to interference with ergosterol biosynthesis .

Cytotoxicity Assessment

In vitro cytotoxicity tests using human cancer cell lines (e.g., HeLa and MCF-7) revealed that 3,4-dibromo-1-(1-cyclopropylethyl)-1H-pyrrol-2(5H)-one exhibited IC50 values around 20 µM. This suggests a moderate cytotoxic effect which could be leveraged for further development as an anticancer agent .

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialCandida albicans< 2 µg/mL
AntifungalAspergillus spp.< 2 µg/mL
CytotoxicHeLa cells20 µM
CytotoxicMCF-7 cells20 µM

Q & A

Q. What synthetic strategies are effective for preparing 3,4-dibromo-pyrrolone derivatives, and how are these compounds characterized?

Methodological Answer:

  • Synthesis : Base-assisted cyclization of substituted precursors under inert conditions (e.g., using NaH in THF) is effective for constructing the pyrrolone core. Bromination at C3 and C4 positions can be achieved using bromine or NBS in DMF .
  • Characterization : Validate purity via HPLC (>95%) and confirm structure using 1H^1H/13C^{13}C NMR (e.g., δ ~5.5 ppm for cyclopropylethyl protons) and HRMS (e.g., [M+H]+ calculated for C10_{10}H12_{12}Br2_2NOO: 335.92). IR spectroscopy can confirm lactone carbonyl (~1700 cm1^{-1}) .

Q. How do substituents at the C5 position of the pyrrolone ring influence biological activity?

Methodological Answer:

  • Replace the C5 substituent (e.g., aryl vs. alkyl) and assess activity via enzyme inhibition assays. For example:
C5 SubstituentActivity (IC50_{50})Source
Phenyl18 μM
IsopropylInactive
  • Use molecular docking to predict binding interactions. Hydrophobic substituents (e.g., 4-chlorophenyl) enhance potency by occupying hydrophobic pockets in target proteins .

Advanced Research Questions

Q. How can crystallographic challenges arising from bulky substituents (e.g., cyclopropylethyl) be resolved during structural determination?

Methodological Answer:

  • Use SHELXL for refinement with high-resolution data (d ~0.8 Å). Apply TWIN/BASF commands for twinned crystals. For disordered cyclopropylethyl groups, employ PART/SUMP constraints to model alternative conformations .
  • Visualize thermal ellipsoids using ORTEP-3 to validate geometry. Refine hydrogen bonds (e.g., lactone O⋯H-N) with DFIX restraints .

Q. How should researchers address contradictions in SAR data, such as unexpected activity gains with non-hydrogen-bonding substituents?

Methodological Answer:

  • Case Study : Methoxypropyl substituents (incapable of H-bonding) show higher activity than hydroxypropyl analogs.
  • Perform molecular dynamics simulations to identify alternative binding modes (e.g., hydrophobic interactions with H2/H3 pockets) .
  • Validate via alanine scanning mutagenesis of the target protein to pinpoint critical residues .

Q. What eco-friendly methods are available for synthesizing pyrrolone derivatives, and how do they compare to traditional routes?

Methodological Answer:

  • Solvent-free multicomponent reactions (e.g., aldehydes + amines + ethyl pyruvate) achieve ~80% yield in 2–4 hours without catalysts .
  • Compare green metrics:
MethodE-factorPMI (Process Mass Intensity)
Solvent-free0.53.2
Traditional2.18.7

Data Contradiction Analysis

Q. Why do certain N1-substituents (e.g., allyl vs. methoxypropyl) exhibit divergent SAR trends in the same target system?

Methodological Answer:

  • Hypothesis : Differing electronic properties alter binding modes.
  • Conduct QSPR modeling to correlate substituent descriptors (e.g., logP, polar surface area) with activity.
  • Validate via crystallographic studies (if feasible) or competitive binding assays with fluorescent probes .

Methodological Tables

Q. Table 1. Synthetic Yields for Pyrrolone Derivatives

EntrySubstituent (C5)Yield (%)Purity (HPLC)
14-Chlorophenyl6798.5
24-Methoxyphenyl6497.8

Q. Table 2. Key Spectral Data for Characterization

Compound1H^1H NMR (δ, ppm)HRMS ([M+H]+)
3,4-Dibromo-1-(1-cyclopropylethyl)5.45 (m, cyclopropane)335.92

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